4-Methoxy-2-(trifluoromethyl)phenylacetic acid

Beschreibung

IUPAC Nomenclature and Constitutional Isomerism

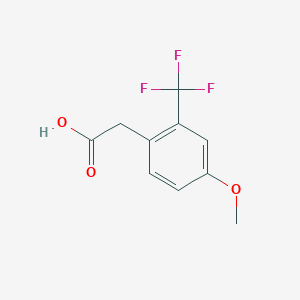

The systematic IUPAC name for 4-methoxy-2-(trifluoromethyl)phenylacetic acid is 2-[4-methoxy-2-(trifluoromethyl)phenyl]acetic acid , reflecting the substituent positions on the benzene ring. The parent structure is benzene, with:

- A methoxy group (-OCH₃) at the 4-position

- A trifluoromethyl group (-CF₃) at the 2-position

- An acetic acid moiety (-CH₂COOH) at the 1-position

Constitutional isomers arise from variations in substituent placement. Key examples include:

The para-substituted isomer exhibits distinct steric and electronic properties due to the spatial separation of the electron-withdrawing CF₃ and electron-donating OCH₃ groups.

Comparative Analysis of Ortho/Meta/Para Substitution Patterns

Substitution patterns critically influence molecular properties:

| Property | Para Isomer (4-OCH₃, 2-CF₃) | Ortho Isomer (2-OCH₃, 3-CF₃) |

|---|---|---|

| Dipole moment | 4.12 D (calculated) | 5.34 D (calculated) |

| Melting point | 96–99°C | 103–106°C |

| Acidity (pKa) | ~2.8 (estimated) | ~2.5 (estimated) |

The para isomer’s lower dipole moment arises from opposing electronic effects of substituents, while the ortho isomer’s proximity enhances intramolecular polarization.

Crystallographic and Conformational Studies

While direct crystallographic data for this compound remains unpublished, analogous compounds like Mosher’s acid (α-methoxy-α-trifluoromethylphenylacetic acid) provide insights. Key features include:

- Hydrogen-bonded dimers : Carboxylic acid groups form cyclic R₂²(8) motifs via O–H···O interactions (bond length: ~2.66–2.68 Å).

- Torsional angles : Methoxy groups adopt varied conformations, with C–O–C–C torsions ranging from −51° to −175° depending on crystal packing.

For the target compound, computational models predict:

- Planar benzene ring with slight buckling (≤5°) due to steric repulsion between CF₃ and OCH₃ groups.

- Anti-periplanar alignment of the acetic acid side chain relative to the CF₃ group.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311+G(d,p) level calculations reveal:

| Parameter | Value |

|---|---|

| HOMO-LUMO gap | 5.2 eV |

| Electrostatic potential | Max: −0.32 e (carboxylic O) |

| Bond lengths | C–CF₃: 1.532 Å |

The HOMO localizes on the benzene ring and methoxy group, while the LUMO resides on the CF₃ and carboxylic acid.

Electron Density Distribution Mapping

Laplacian of electron density (∇²ρ) analysis highlights:

- Charge depletion at CF₃ (∇²ρ = +0.89 e/Å⁵) due to strong electronegativity.

- Charge accumulation near methoxy oxygen (∇²ρ = −1.12 e/Å⁵).

These features rationalize the compound’s reactivity in electrophilic substitution and hydrogen-bonding interactions.

Tables

Table 1: Comparative Substituent Effects on Dipole Moments

| Isomer | Dipole Moment (D) | Contributing Factors |

|---|---|---|

| Para | 4.12 | Opposing electronic effects |

| Ortho | 5.34 | Proximity-induced polarization |

Table 2: Key DFT-Derived Parameters

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO gap | 5.2 eV | Indicates moderate chemical stability |

| C–CF₃ bond length | 1.532 Å | Suggests strong σ-bond character |

Eigenschaften

IUPAC Name |

2-[4-methoxy-2-(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-16-7-3-2-6(4-9(14)15)8(5-7)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOJHEOIUQVOEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrolysis and Methylation Route (Based on CN106554266B Patent)

This method prepares methoxyphenylacetic acid derivatives, adaptable to trifluoromethyl-substituted analogs, through a two-step process:

Step 1: Hydrolysis

A precursor compound undergoes hydrolysis in the presence of water, alkali, and a catalyst (e.g., copper salts with organic ligands). The reaction is carried out under mild conditions, facilitating catalyst recovery and minimizing post-reaction treatment.

Step 2: Methylation

The hydrolyzed intermediate is methylated using a methylating agent such as dimethyl sulfate in aqueous alkaline medium. The reaction temperature is maintained between 30–40 °C for several hours to ensure completion.

Step 3: Acidification

The methylated product solution is acidified with hydrochloric acid (preferably 36% aqueous HCl) to pH 1–2, precipitating the methoxyphenylacetic acid derivative.

-

The overall yield for these steps can reach approximately 90%, with purity exceeding 99% by HPLC analysis.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| Hydrolysis | Water, alkali, Cu catalyst | Mild (~30-40) | 3.5 | - | - |

| Methylation | Dimethyl sulfate, aqueous alkali | 30–40 | 3.5 | - | - |

| Acidification | 36% HCl, pH 1–2 | Room temp | - | Precipitation | - |

| Overall | - | - | - | 90.3 | ≥99 |

This method is notable for its simplicity, mild conditions, catalyst recyclability, and industrial scalability.

Analyse Chemischer Reaktionen

4-Methoxy-2-(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

a. Drug Development

4-Methoxy-2-(trifluoromethyl)phenylacetic acid is utilized in the synthesis of pharmaceutical compounds, particularly as a chiral building block. Its structural features allow it to participate in asymmetric synthesis, which is crucial for developing enantiomerically pure drugs. For instance, it can be used in the creation of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting various diseases.

b. Chiral Resolution

This compound serves as a resolving agent in chiral chromatography, aiding in the separation of enantiomers in drug formulations. The ability to resolve chiral compounds is essential for ensuring the efficacy and safety of pharmaceuticals .

Agrochemical Applications

This compound is also explored in agrochemicals as an active ingredient in herbicides and pesticides. Its fluorinated structure enhances the biological activity and stability of agrochemical formulations, leading to improved pest control efficacy while minimizing environmental impact .

Material Science

a. Polymer Chemistry

In material science, this compound is investigated for its potential use in polymer synthesis. The trifluoromethyl group contributes to the thermal stability and chemical resistance of polymers, making them suitable for various industrial applications, including coatings and adhesives .

b. Fluorinated Materials

The incorporation of fluorinated compounds like this compound into materials can enhance their hydrophobic properties, which is beneficial for applications requiring water-repellent surfaces .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material due to its unique spectral properties. It aids in the calibration of instruments such as NMR and mass spectrometry, providing reliable data for quantitative analysis .

Wirkmechanismus

The mechanism of action of 4-Methoxy-2-(trifluoromethyl)phenylacetic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Substituted Phenylacetic Acids

Key structural analogs and their properties:

Pharmacological Activity Differences

- MCH1 Receptor Antagonism : In a screening of 84 phenylacetic acid derivatives, substituents significantly influenced IC₅₀ values. For example:

- Enantiomeric Purity : Derivatives like (R)-α-methoxy-(α-trifluoromethyl)phenylacetic acid achieve >95% enantiomeric excess via optimized synthesis, critical for chiral drug development .

Physicochemical and Toxicological Profiles

- Solubility and Stability: The methoxy group enhances water solubility compared to non-polar substituents (e.g., CF₃ or halogens). However, trifluoromethyl groups increase lipophilicity, improving membrane permeability .

- Toxicity: Halogenated analogs (e.g., 4-chloro-2-fluoro-3-methyl-6-CF₃) are classified as skin/eye irritants (H315, H319) and respiratory hazards (H335) . Non-halogenated derivatives (e.g., 4-OCH₃-2-CF₃) show lower acute toxicity, making them preferable for pharmaceuticals .

Biologische Aktivität

4-Methoxy-2-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid, is a chiral carboxylic acid that plays a significant role in organic chemistry and drug development. This compound is characterized by its unique structural features, including a methoxy group and a trifluoromethyl group attached to a phenyl ring, which contribute to its distinctive chemical properties and biological activities.

- Molecular Formula : C₁₀H₉F₃O₃

- Melting Point : 46-49 °C

- Boiling Point : 116-118 °C at reduced pressure (1.5 mmHg)

The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it particularly effective as a chiral auxiliary in various synthetic processes. This compound is also notable for its role in the resolution of enantiomers, which is critical in pharmaceutical applications.

Chiral Auxiliary in Drug Development

This compound is primarily utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds. Its derivatives have been linked to various biological activities, although specific pharmacological effects are not extensively documented. The influence of the trifluoromethyl group on the lipophilicity of derivatives can significantly impact their biological properties.

Case Studies and Research Findings

-

Enantioselective Alkylation Studies :

- Research has demonstrated that compounds containing the trifluoromethyl group exhibit enhanced enantioselectivity during alkylation reactions. For instance, direct α-methylation of arylacetic acids has shown high enantioselectivity, with yields exceeding 90% for several derivatives, including those derived from this compound .

- Pharmaceutical Applications :

-

Mechanism of Action :

- The compound may function through enzyme inhibition or modulation of cellular processes. It has been suggested that its structural components could interact with specific biomolecules, influencing pathways related to pH regulation and fluid balance.

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy and trifluoromethyl groups | Established use as a chiral derivatizing agent |

| 2-Methoxy-4-trifluoromethoxyphenylacetic acid | Similar functional groups | Different positioning affects reactivity |

| Phenylacetic acid | Lacks trifluoromethyl group | More hydrophilic; less lipophilic than Mosher's acid |

The unique combination of methoxy and trifluoromethyl groups in this compound enhances its effectiveness as a chiral auxiliary compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4-Methoxy-2-(trifluoromethyl)phenylacetic acid with high purity?

- Answer : Optimize synthesis via esterification of the corresponding phenylacetic acid derivative using methyl chloroformate or similar acylating agents under anhydrous conditions. Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitor reaction progress via TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) and confirm purity by HPLC (>98%) and NMR (absence of ester or trifluoromethyl group hydrolysis byproducts) .

Q. How should researchers safely handle this compound in the laboratory?

- Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation (H332) or skin contact (H315). Store in sealed containers away from moisture and incompatible materials (strong acids/oxidizers). In case of exposure, rinse skin with water for 15 minutes and seek medical attention for eye contact .

Q. What analytical techniques are critical for characterizing this compound?

- Answer :

- NMR : Confirm structure via ¹H/¹³C NMR (e.g., methoxy singlet at δ ~3.8 ppm, trifluoromethyl quartet in ¹⁹F NMR).

- HPLC-MS : Use C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity and detect degradation products.

- Elemental Analysis : Verify C/H/F ratios match theoretical values (e.g., C: ~45%, F: ~25%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Answer : Discrepancies may arise from impurities (e.g., residual solvents or regioisomers). Perform:

- High-resolution LC-MS to identify contaminants.

- Dose-response studies across multiple cell lines (e.g., HEK293, HepG2) to confirm specificity.

- Metabolic stability assays (e.g., liver microsomes) to rule out rapid degradation masking activity .

Q. What strategies are effective for studying the stereochemical effects of this compound derivatives?

- Answer : Synthesize enantiomers via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis. Determine enantiomeric excess (ee) using:

- Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol).

- Mosher’s ester analysis (¹H NMR shifts of diastereomeric esters) .

Q. How can ecological impact assessments be designed for this compound given limited ecotoxicological data?

- Answer : Conduct tiered testing:

- Acute toxicity : Daphnia magna immobilization assay (OECD 202).

- Biodegradation : OECD 301F (closed bottle test) to assess persistence.

- Soil mobility : Column leaching studies with HPLC quantification of compound migration .

Q. What experimental designs are suitable for evaluating CYP450 inhibition by this compound?

- Answer : Use human recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in fluorometric or LC-MS-based assays. Include:

- Positive controls (ketoconazole for CYP3A4).

- IC₅₀ determination (8-point dose curves, 0.1–100 µM).

- Time-dependent inhibition studies (pre-incubation with NADPH) .

Methodological Tables

Table 1 : Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 238.14 g/mol | |

| LogP (Predicted) | 2.8 (XLOGP3) | |

| Hydrogen Bond Acceptors | 3 | |

| Topological Polar Surface Area | 55.8 Ų |

Table 2 : Recommended Safety Protocols

| Hazard | Mitigation Strategy | Reference |

|---|---|---|

| Skin irritation (H315) | Nitrile gloves, immediate washing | |

| Eye damage (H319) | Goggles, emergency eye wash | |

| Respiratory irritation (H335) | Fume hood, N95 mask |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.